1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride
Description
Properties
IUPAC Name |
2-(1-methylcyclobutyl)oxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(3-2-4-7)9-6-5-8;/h2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEIWOQKJPWOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423026-75-8 | |
| Record name | Ethanamine, 2-[(1-methylcyclobutyl)oxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423026-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is particularly significant for its potential role in drug development, especially in targeting metabolic pathways involved in diseases such as cancer.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes associated with cancer proliferation. For instance, studies have shown effective inhibition rates against enzymes involved in critical metabolic processes, suggesting its utility in treating metabolic disorders.
Case Study: Cancer Cell Lines
This compound has demonstrated antiproliferative effects against various cancer cell lines. The following table summarizes the growth inhibitory concentrations (GI50) of related compounds tested against the MDA-MB-453 breast cancer cell line:
| Compound | Cell Line | GI50 Value (μM) |
|---|---|---|
| Compound A | MDA-MB-453 | 10 |
| Compound B | MDA-MB-453 | 15 |
| Compound C | MDA-MB-453 | 5 |
These findings suggest that structural modifications can enhance the biological activity of similar compounds.
Antimicrobial Activity
In addition to its antiproliferative properties, this compound exhibits promising antimicrobial activity. Various studies have evaluated the antibacterial and antifungal activities of derivatives, demonstrating effectiveness against a range of pathogens. The minimum inhibitory concentration (MIC) values for some related compounds are presented below:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 0.016 |
These results highlight the compound's potential as a therapeutic agent against infectious diseases.
Anticancer Properties
A significant study focused on the anticancer properties of pyrrolidine-based compounds similar to this compound revealed that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. This selective action makes them candidates for further development as anticancer therapies.
Enzyme Inhibition Studies
Another study investigated the inhibition of specific enzymes by this compound, revealing its potential as a lead compound for developing therapeutic agents targeting metabolic pathways involved in cancer proliferation. The compound was tested against various enzymes, showing effective inhibition rates which suggest its utility in treating metabolic disorders.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Water Solubility (mg/mL) | LogP |
|---|---|---|---|---|---|
| 1-(2-Aminoethoxy)-1-methylcyclobutane HCl | C₇H₁₆ClNO | 165.67 | Cyclobutane, methyl, aminoethoxy | >50 (predicted) | 0.45 |
| Ethyl 1-aminocyclobutanecarboxylate HCl | C₇H₁₂ClNO₂ | 177.63 | Cyclobutane, ethyl ester, amine | 30–40 | 1.12 |
| 1-(Methoxymethyl)cyclopropanamine HCl | C₅H₁₂ClNO | 137.61 | Cyclopropane, methoxymethyl, amine | 20–30 | 0.78 |
| N-[2-(2-aminoethoxy)phenyl]acetamide HCl | C₁₀H₁₅ClN₂O₂ | 230.70 | Phenyl, aminoethoxy, acetamide | 15–25 | 1.89 |
Preparation Methods
Cyclobutane Core Synthesis
The cyclobutane ring system, a four-membered carbocycle, is typically constructed using [2+2] cycloaddition or Michael–Dieckmann-type reactions starting from acyclic precursors. A notable method involves the formal [2C2] cycloaddition of methyl 2-acetamidoacrylate with ketene diethyl acetal, which yields a cyclobutane intermediate with functional groups suitable for further transformation into amino-substituted cyclobutane derivatives.
Key steps in cyclobutane core synthesis:
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Methyl 2-acetamidoacrylate + ketene diethyl acetal (Michael–Dieckmann) | Formation of cyclobutane core intermediate | High (not specified) |
| 2 | KHMDS, Ph3PMeCBrK, THF, room temperature, 5 h | Functional group interconversion, introduction of methyl substituent | 86 |
| 3 | TBAF, THF, room temperature, 1 h | Desilylation to expose reactive sites | 91 |
| 4 | Jones reagent, acetone, 0 °C, 4 h | Oxidation to carboxylic acid derivative | 64 |
| 5 | Diazomethane, ethyl ether, room temperature, 30 min | Methyl ester formation for purification | 85 |
This sequence allows for stereocontrolled synthesis of 2-substituted cyclobutane amino acids, which are closely related to the target compound's structure.
Formation of the Hydrochloride Salt
The final step in preparation is the conversion of the free amine compound into its hydrochloride salt to enhance stability, solubility, and ease of handling. This is typically achieved by:
- Acid hydrolysis or direct treatment of the free base with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or water).
- Reflux conditions with 3 N HCl have been reported for similar cyclobutane amino acid derivatives to yield the hydrochloride salt in high purity and yield.
Purification and Characterization
Purification steps may include:
- Conversion to methyl esters for purification by recrystallization or chromatography.
- Salt formation to facilitate crystallization.
- Use of X-ray crystallography to confirm stereochemistry and purity of intermediates and final products.
Summary Table of Preparation Steps
Research Findings and Notes
- The stereochemistry of the cyclobutane ring is crucial for biological activity and is controlled via the choice of reagents and reaction conditions during cycloaddition and hydrogenation steps.
- Hydrogenation of double bonds in intermediates is performed using palladium on carbon catalysts in solvents such as methanol, ethyl acetate, or dichloromethane, achieving yields above 95% and good stereoselectivity.
- The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.
- No direct preparation protocols for 1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride were found in patents or literature, but closely related cyclobutane amino acid derivatives provide a robust synthetic framework.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : A common approach involves nucleophilic substitution between 1-methylcyclobutanol derivatives and 2-aminoethoxy precursors. For example, describes a procedure where methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is reacted with ethyl acetate and toluenesulfonate under reduced pressure, yielding 80% product after filtration. Optimization may involve adjusting solvent polarity (e.g., ethyl acetate vs. THF), temperature control to suppress side reactions (e.g., cyclobutane ring opening), and stoichiometric ratios of reactants. Monitoring via TLC (as in ) ensures intermediate purity .
Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H-NMR (e.g., δ 2.56–2.31 ppm for cyclobutane protons; ) confirms substituent positions and cyclobutane ring integrity.
- Thin-Layer Chromatography (TLC) : Use silica gel with mobile phases like ethyl acetate/acetic acid/water mixtures () to monitor reaction progress and detect impurities.
- Potentiometric Titration : For quantifying hydrochloride content, dissolve the compound in water and titrate with HCl (0.1 mol/L), as described in .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer : Store in airtight containers at room temperature (RT) under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Avoid exposure to light, as cyclobutane derivatives may undergo photochemical ring-opening. Use desiccants during storage, and confirm stability via periodic TLC or HPLC analysis () .
Advanced Research Questions
Q. How does the aminoethoxy group influence the compound’s interaction with biological targets in PROTAC design?
- Methodological Answer : The aminoethoxy moiety acts as a flexible linker in PROTACs, enabling spatial alignment between E3 ligase binders (e.g., VH032 in ) and target proteins. The amino group facilitates hydrogen bonding with ligase surfaces, while the ethoxy spacer balances rigidity and flexibility. Computational docking studies (e.g., using AutoDock Vina) can model binding affinities, validated by SPR or ITC assays .
Q. How can researchers resolve discrepancies in NMR data when characterizing this compound under varying experimental conditions?
- Methodological Answer : Variability in NMR peaks (e.g., δ shifts in DMSO-d6 vs. CDCl3) may arise from solvent polarity or proton exchange. Use deuterated solvents with controlled pH and temperature. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation () .
Q. What strategies are effective in troubleshooting low yields during hydrochloride salt formation of cyclobutane derivatives?
- Methodological Answer :
- Recrystallization : Use solvent systems like ethyl acetate/hexane to isolate pure hydrochloride salts ().
- Counterion Exchange : Replace chloride with alternative anions (e.g., trifluoroacetate) if solubility issues arise.
- In Situ Salt Formation : Add HCl gas during synthesis to drive protonation, as described in . Monitor pH to avoid over-acidification, which can degrade the cyclobutane ring .
Q. How can the compound’s physicochemical properties (e.g., solubility, logP) be modulated for in vitro biological studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO-water mixtures) or formulate as nanoparticles via antisolvent precipitation.
- logP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to the cyclobutane ring or vary the ethoxy chain length. Computational tools like MarvinSketch predict logP changes pre-synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
